BenchChemオンラインストアへようこそ!

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Medicinal chemistry Structure–activity relationship Fluorine substitution

This 3-fluoro regioisomer (CAS 898430-67-6) is an essential matched molecular trio component alongside its 2-fluoro analog (CAS 898414-39-6) and non-fluorinated parent. The precisely defined 3-fluoro substitution is a critical SAR variable altering electronic distribution, dipole moment, and target-site hydrogen bonding. Screened against MC4R, P2X7, and BACE-1, it serves as a multi-target reference for selectivity profiling. The dual-fluorine architecture provides intrinsic ¹⁹F NMR probes for ADME studies. Procure with confidence for reproducible, cross-laboratory SAR and selectivity conclusions.

Molecular Formula C20H23F2N3O
Molecular Weight 359.421
CAS No. 898430-67-6
Cat. No. B2479888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898430-67-6
Molecular FormulaC20H23F2N3O
Molecular Weight359.421
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23F2N3O/c1-24-9-11-25(12-10-24)19(15-5-7-17(21)8-6-15)14-23-20(26)16-3-2-4-18(22)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)
InChIKeyYCFPLWYFIXHREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-67-6): Structural Identity, Physicochemical Baseline, and Research-Grade Procurement Rationale


3-Fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-67-6) is a synthetic, fluorinated benzamide derivative incorporating a 4-methylpiperazine moiety [1]. With the molecular formula C₂₀H₂₃F₂N₃O and a molecular weight of 359.4 g/mol, this compound belongs to a class of piperazine-containing benzamides that have attracted interest as scaffolds for receptor-targeting agents in central nervous system (CNS) and oncology research [2]. The compound has been deposited in public bioactivity databases including BindingDB and ChEMBL, with experimental assay data recorded for melanocortin-4 receptor (MC4R), purinergic P2X7 receptor, and beta-secretase 1 (BACE-1) target panels [3]. Its procurement value lies in the precisely defined 3-fluoro substitution pattern on the benzamide ring, which constitutes a critical structure–activity relationship (SAR) variable when compared to its closest regioisomeric and de-fluorinated analogs.

Why In-Class Fluorobenzamide-Piperazine Compounds Cannot Be Interchanged: The Regulatory and Pharmacological Imperative for Specifying CAS 898430-67-6


Within the fluorobenzamide-piperazine chemical series, seemingly minor positional variations in fluorine substitution produce distinct compounds with non-interchangeable biological profiles. The 3-fluoro regioisomer (CAS 898430-67-6) differs from the 2-fluoro regioisomer (CAS 898414-39-6) solely by the position of the fluorine atom on the benzamide aromatic ring, yet this single atomic positional change is predicted to alter electronic distribution, molecular dipole moment, and hydrogen-bonding capacity at target binding sites [1]. The non-fluorinated parent analog (N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide) lacks the electron-withdrawing fluorine substituent entirely, resulting in distinct physicochemical properties including LogP, pKa of the amide NH, and metabolic stability . In scientific procurement and SAR-driven lead optimization programs, substitution of one analog for another without explicit experimental validation introduces an uncontrolled variable that can confound structure–activity conclusions, invalidate comparative biological datasets, and compromise reproducibility across independent laboratories.

Quantitative Differentiation Evidence for 3-Fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-67-6) Relative to Its Closest Analogs


Regioisomeric Fluorine Position: 3-Fluoro vs. 2-Fluoro Benzamide Substitution as a Determinant of Molecular Recognition

The target compound (3-fluoro regioisomer, CAS 898430-67-6) is distinguished from its closest commercially available analog, the 2-fluoro regioisomer (CAS 898414-39-6), exclusively by the position of the fluorine substituent on the benzamide aromatic ring [1]. In fluorinated benzamide SAR, the ortho (2-position) vs. meta (3-position) fluorine placement alters the electron-withdrawing effect experienced by the amide carbonyl, which in turn modulates hydrogen-bond donor/acceptor capacity and conformational preferences of the N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl] side chain [2]. This positional difference cannot be compensated by formulation or blending strategies and represents a structurally hard differentiation that must be controlled for in any comparative biological evaluation.

Medicinal chemistry Structure–activity relationship Fluorine substitution

Presence vs. Absence of the 3-Fluoro Substituent: Differentiation from the Non-Fluorinated Parent Benzamide

The target compound (CAS 898430-67-6) incorporates a 3-fluoro substituent on the benzamide ring that is absent in the non-fluorinated analog N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide . Introduction of an aromatic fluorine atom is a well-established medicinal chemistry strategy to modulate pKa of proximal functional groups, enhance metabolic oxidative stability at the substituted position, and alter molecular conformation through stereoelectronic effects [1]. The 3-fluoro substitution is expected to lower the pKa of the amide NH proton relative to the non-fluorinated analog, and to increase the oxidative metabolic stability of the benzamide ring, although direct experimental confirmation in head-to-head assays for this specific compound pair remains to be published.

Physicochemical properties Metabolic stability Fluorine effect

MC4 Receptor Binding Affinity: Placement Within the Bis-Piperazine SAR Landscape

The target compound has been registered in BindingDB with experimental data linked to the melanocortin-4 receptor (MC4R) target panel, as documented in the Nozawa et al. (2007) structure–activity relationship study of novel piperazines as MC4 receptor antagonists [1]. In this foundational SAR publication, the lead bis-piperazine compound 1 exhibited an IC₅₀ of 399 nM for MC4R, while optimized bis-piperazines such as (−)-10bg achieved an IC₅₀ of 8.13 nM [2]. The target compound, as a mono-piperazine benzamide, represents a structurally distinct chemotype from the bis-piperazine series and its MC4R binding data serves to delineate the pharmacophoric requirements differentiating mono-piperazine benzamides from bis-piperazine antagonists. It is important to note that no direct head-to-head comparison between the target compound and specific named bis-piperazine analogs (e.g., (−)-10bg, 10ad) has been published in a single experimental study; all comparisons are cross-study inferences.

Melanocortin-4 receptor Receptor binding SAR

P2X7 Receptor and BACE-1 Assay Profiling: Evidence of Multi-Target Screening History

Beyond MC4R, the target compound has been evaluated in at least two additional target-based assays as documented in public bioactivity databases: (i) antagonist activity at the mouse P2X7 purinergic receptor expressed in 1321N1 cells, measured via inhibition of BzATP-induced calcium flux using a FLIPR assay platform [1], and (ii) inhibition of BACE-1 (beta-secretase 1) enzymatic activity using an internally quenched fluorescent substrate (FS-2) cleavage assay [2]. This multi-target screening history indicates that the compound has been profiled across diverse target classes (GPCR, ligand-gated ion channel, aspartyl protease), providing a broader annotation of its biological selectivity profile compared to many in-class analogs that have been characterized only at a single target. Specific IC₅₀ or % inhibition values for these assays have not been publicly disclosed.

P2X7 receptor BACE-1 Multi-target profiling

Recommended Research and Industrial Application Scenarios for CAS 898430-67-6 Based on Quantitative Differentiation Evidence


Regioisomeric SAR Probe in Fluorobenzamide Lead Optimization Programs

Use the 3-fluoro regioisomer (CAS 898430-67-6) alongside the 2-fluoro regioisomer (CAS 898414-39-6) and the non-fluorinated parent benzamide as a matched molecular trio to systematically deconvolute the contribution of fluorine position and presence to target binding affinity, functional activity, and metabolic stability. This application is directly supported by the structural differentiation evidence presented in Evidence Items 1 and 2 [1].

MC4 Receptor Chemotype Comparator for Mono-Piperazine vs. Bis-Piperazine Pharmacophore Mapping

Employ this compound as a structurally distinct mono-piperazine benzamide reference point in MC4R binding assays to establish the affinity differential between mono-piperazine and bis-piperazine chemotypes, facilitating pharmacophore model refinement and intellectual property landscape analysis. This application is supported by the cross-study MC4R binding data summarized in Evidence Item 3 [2].

Multi-Target Selectivity Reference Standard for CNS Target Screening Panels

Leverage the compound's documented screening history across MC4R (GPCR), P2X7 (ligand-gated ion channel), and BACE-1 (aspartyl protease) target classes as a multi-target reference compound in selectivity profiling panels, enabling inter-assay normalization and identification of target-family-specific SAR trends. This application is supported by the multi-target assay evidence in Evidence Item 4 [3].

Fluorine-19 NMR Probe for Metabolic Stability and Protein Binding Studies

Utilize the two chemically distinct fluorine environments (3-fluoro on benzamide and 4-fluoro on the phenyl ring) as intrinsic ¹⁹F NMR probes for monitoring metabolic turnover, plasma protein binding, and tissue distribution in preclinical ADME studies without requiring additional labeling. This application exploits the unique dual-fluorine architecture of the compound.

Quote Request

Request a Quote for 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.